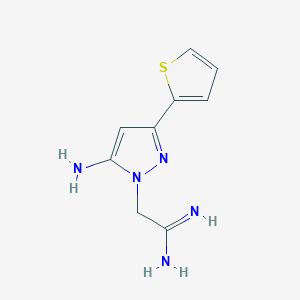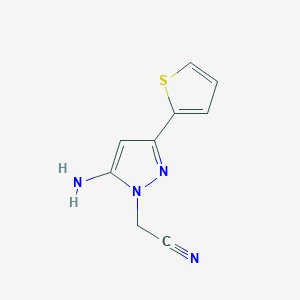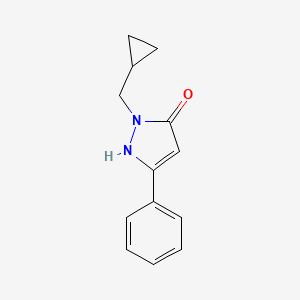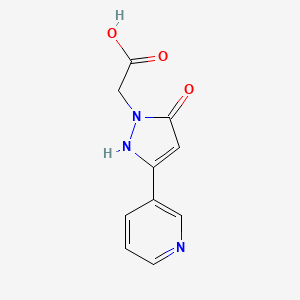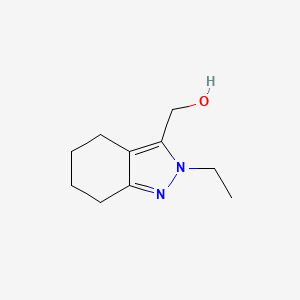
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Descripción general
Descripción
“(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has been of great interest due to its wide variety of biological properties .
Synthesis Analysis
Indazoles can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazole derivatives have been synthesized and screened for their in vivo anti-inflammatory potential in different experimental models .Aplicaciones Científicas De Investigación
Antiviral Agents
A class of compounds derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally related to (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol, has been designed as inhibitors for the main protease (Mpro) of SARS-CoV-2 . These compounds were selected through virtual screening, molecular docking, and dynamics simulations, showing potential as antiviral agents against COVID-19.
Antimicrobial Activity
Indazole derivatives, including those similar to the compound , have been tested for antimicrobial activities. They have shown moderate-to-high activity against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This suggests potential applications in developing new antimicrobial drugs.
Analgesic and Anti-inflammatory Applications
The structural analogs of (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol have been evaluated for their analgesic and anti-inflammatory properties. These compounds could be further explored for their therapeutic potential in treating pain and inflammation-related conditions .
T Cell Growth Inhibition
Research on compounds structurally related to (2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol has indicated their ability to inhibit the growth of T cells. This property is significant for immunosuppressive therapies and could be beneficial in conditions where T cell inhibition is desired .
Enol Form Stability
Studies have shown that certain indazole derivatives exist in a stable enol form both in crystalline states and in solution. This stability is crucial for the biological activity of these compounds and could be leveraged in designing drugs with improved pharmacokinetic profiles .
Structure-Activity Relationship (SAR) Studies
The compound’s structural framework is suitable for SAR studies to understand the relationship between the chemical structure and biological activity. This is essential for the rational design of new drugs with targeted properties .
Mecanismo De Acción
Target of Action
For instance, they have been reported to inhibit CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
Indazole derivatives have been shown to exert their effects through the inhibition, regulation, and/or modulation of their target proteins . This interaction can lead to changes in cellular processes, such as cell cycle progression and DNA damage response .
Biochemical Pathways
Given the reported targets of indazole derivatives, it is plausible that this compound may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-12-10(7-13)8-5-3-4-6-9(8)11-12/h13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKCSVCUGVWAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



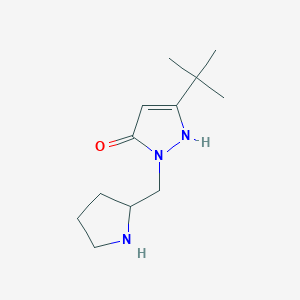
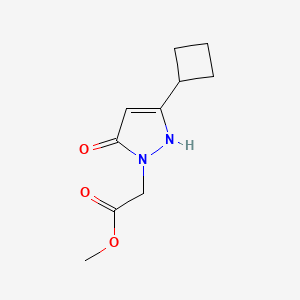
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483948.png)

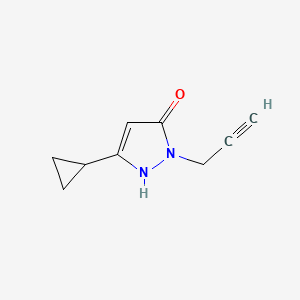
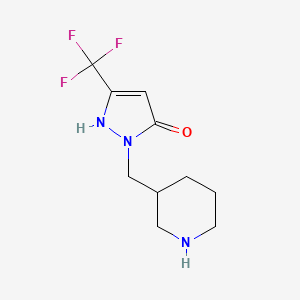

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
